cis-5-Tetradecenoic acid

説明

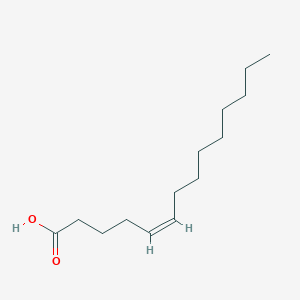

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-tetradec-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGUVBVUFZMJMX-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5684-70-8 | |

| Record name | cis-5-Tetradecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5Z-TETRADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30VR06B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Obscure: A Technical Guide to the Natural Sources of cis-5-Tetradecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that has garnered interest for its potential roles in cellular processes. However, a comprehensive understanding of its natural distribution remains surprisingly elusive within the scientific literature. This technical guide synthesizes the currently available, albeit limited, information on the natural sources of this compound. It provides a generalized experimental framework for its identification and quantification and explores a hypothetical signaling pathway based on the known functions of similar fatty acids in microorganisms. Due to the scarcity of specific data, this guide emphasizes the need for further research to fully elucidate the natural prevalence and biological significance of this particular fatty acid.

Natural Occurrence of this compound: A Landscape of Limited Data

The identification of definitive, abundant natural sources of this compound is an ongoing challenge. While numerous studies have detailed the fatty acid profiles of various organisms, the specific isomer of 5-Tetradecenoic acid is often not determined or reported. The following table summarizes potential sources, with the critical caveat that the presence of the cis-5 isomer is often inferred or not quantitatively confirmed.

| Potential Natural Source | Organism/Class | Evidence & Remarks | Quantitative Data (this compound) |

| Bacteria | Campylobacter jejuni | PubChem lists 5-Tetradecenoic acid as a constituent of Campylobacter jejuni. However, the specific isomer is not always detailed in fatty acid profiles of this bacterium.[1][2] | Not specified. |

| Marine Sponges | Microciona prolifera | Research on this sponge has identified novel long-chain fatty acids, but direct evidence for this compound is lacking. The presence of other Δ5 unsaturated fatty acids suggests it as a potential, yet unconfirmed, source.[3][4] | Not available. |

| Seed Oils | Xeranthemum annuum | While studies have been conducted on the seed oil of this plant, they have primarily focused on other fatty acids and compounds.[5][6][7][8] The presence of this compound is not explicitly reported. | Not available. |

Note: The lack of quantitative data is a significant gap in the current understanding of this compound's natural abundance.

Experimental Protocols for Identification and Quantification

Due to the absence of protocols specifically tailored for this compound, this section outlines a generalized and robust methodology for the extraction, derivatization, and analysis of fatty acids from biological matrices. This workflow can be adapted for the targeted analysis of this compound.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from biological samples.[9]

Protocol:

-

Homogenize the biological sample (e.g., bacterial cell pellet, homogenized tissue) in a chloroform:methanol mixture (typically 2:1, v/v).

-

Add water or an aqueous salt solution to induce phase separation.

-

Centrifuge the mixture to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

-

Resuspend the dried lipid extract in a known volume of a reagent mixture such as methanol containing an acid catalyst (e.g., 1.25 M HCl in methanol) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol).[10][11]

-

Heat the mixture in a sealed vial (e.g., at 50-80°C) for a specified time (e.g., 1 hour to overnight) to allow for complete transesterification.[10]

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.[10]

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890 GC or similar.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a HP-88 for better separation of unsaturated isomers.[10][12]

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Temperature Program: A temperature gradient is crucial for separating a complex mixture of FAMEs. An example program could be: initial temperature of 120°C, ramp to 240°C at 3°C/min, and hold for a period.[12]

-

Mass Spectrometer: Agilent 5977B MSD or similar, operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify unknown compounds and selective ion monitoring (SIM) mode for targeted quantification of specific FAMEs.[13][14]

Identification: The identification of this compound methyl ester is achieved by comparing its mass spectrum and retention time with those of a certified reference standard.

Quantification: Quantification is performed by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a fatty acid with an odd number of carbons like heptadecanoic acid) should be added at the beginning of the extraction process to correct for sample loss during preparation.[11]

Visualizing the Workflow and Potential Signaling Roles

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.

Hypothetical Signaling Pathway in Bacteria

While no specific signaling pathways for this compound have been elucidated, we can hypothesize its potential role based on the known functions of other unsaturated fatty acids in bacteria, which often act as signaling molecules to regulate processes like biofilm formation and virulence.[15][16][17][18]

Disclaimer: This diagram is speculative and intended to provide a conceptual framework for future research. The specific components and interactions for this compound have not been experimentally validated.

Conclusion and Future Directions

The natural occurrence and biological roles of this compound remain a largely unexplored area of lipid research. The current body of literature provides tantalizing hints of its existence in certain microorganisms and marine invertebrates, but a systematic and quantitative investigation is sorely needed. The experimental protocols outlined in this guide provide a starting point for researchers to undertake such investigations. Future research should focus on:

-

Screening of diverse natural sources: A broad screening of bacteria, marine organisms, and plant seed oils using sensitive and isomer-specific analytical techniques is required to identify rich natural sources of this compound.

-

Elucidation of biosynthetic pathways: Identifying the specific enzymes responsible for the synthesis of this compound in organisms where it is found.

-

Investigation of biological activity: Uncovering the specific signaling pathways and cellular processes that are modulated by this fatty acid.

A deeper understanding of the natural world's production and utilization of this compound holds the potential to reveal novel biological functions and may open new avenues for drug development and biotechnology.

References

- 1. The cellular fatty acid composition of Campylobacter species isolated from cases of enteritis in man and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular fatty acid composition of Campylobacter fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Metabolism of unusual membrane phospholipids in the marine sponge Microciona prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential oils and diethyl ether extracts of Serbian Xeranthemum cylindraceum and X. annum: chemical composition, antimicrobial activity, and chemotaxonomic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to the Biosynthesis of cis-5-Tetradecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-5-Tetradecenoic acid, a monounsaturated fatty acid, plays a role in various biological systems and is of increasing interest to researchers in lipidomics and drug development. Understanding its biosynthesis is crucial for harnessing its potential. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study. The pathway involves the de novo synthesis of a saturated fatty acid precursor via the Type II Fatty Acid Synthase (FAS II) system, followed by a critical desaturation step catalyzed by a Δ5-acyl-lipid desaturase.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-stage process. The first stage involves the creation of the 14-carbon saturated fatty acid, myristic acid (14:0), through the iterative process of the bacterial Type II Fatty Acid Synthase (FAS II) system. The second stage is the introduction of a cis double bond at the 5th carbon position by a specific desaturase enzyme.

Stage 1: Synthesis of Myristoyl-ACP via the FAS II Pathway

The FAS II pathway is a well-characterized system in bacteria responsible for the synthesis of saturated fatty acids. It involves a series of enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl chain attached to an Acyl Carrier Protein (ACP).

The key steps for the synthesis of myristoyl-ACP are:

-

Initiation: Acetyl-CoA is converted to acetyl-ACP.

-

Elongation Cycles (6 cycles):

-

Condensation: Acetyl-ACP condenses with malonyl-ACP to form acetoacetyl-ACP.

-

Reduction: The keto group of acetoacetyl-ACP is reduced to a hydroxyl group.

-

Dehydration: A water molecule is removed to form a trans-double bond.

-

Reduction: The double bond is reduced to a single bond, resulting in a butyryl-ACP.

-

This four-step cycle is repeated five more times, with each cycle adding two carbons from malonyl-ACP, ultimately yielding myristoyl-ACP (C14:0-ACP).

-

Stage 2: Desaturation of Myristoyl Group by Δ5-Acyl-Lipid Desaturase

The crucial step in the formation of this compound is the introduction of a double bond into the myristoyl chain. This is accomplished by a Δ5-acyl-lipid desaturase. A key example of such an enzyme is the Δ5-desaturase from the bacterium Bacillus subtilis, encoded by the des gene.[1][2] This enzyme acts on fatty acids that are already incorporated into membrane phospholipids.[1]

The reaction is as follows:

Myristoyl-group in phospholipid + O₂ + 2e⁻ + 2H⁺ → cis-5-Tetradecenoyl-group in phospholipid + 2H₂O

This enzymatic reaction is oxygen-dependent and requires an electron transport chain to provide the necessary reducing equivalents.[3] In Bacillus subtilis, this is facilitated by ferredoxin and flavodoxin units.[3]

Quantitative Data

Quantitative understanding of the biosynthesis of this compound is essential for metabolic engineering and drug development applications. The following tables summarize key quantitative data related to this pathway.

Table 1: Fatty Acid Composition of Psychrophilic Bacteria

Psychrophilic (cold-loving) bacteria often modulate their membrane fluidity by altering their fatty acid composition, which can include the production of this compound. The data below is representative of the fatty acid profiles of some psychrophilic clostridia.

| Fatty Acid | Organism A (Thermophile) (%) | Organism B (Thermophile) (%) | Organism C (Mesophile) (%) | Organism D (Psychrophile) (%) |

| 14:0 (Myristic) | 5.8 | 6.5 | 4.1 | 3.2 |

| 14:1 (Unsaturated) | - | - | 2.5 | 10.1 |

| 15:0 (anteiso) | 1.5 | 2.1 | 25.4 | 12.3 |

| 15:0 (iso) | 48.7 | 45.1 | 2.3 | 1.5 |

| 16:0 (Palmitic) | 25.4 | 28.3 | 20.1 | 15.4 |

| 16:1 (Unsaturated) | - | - | 15.2 | 25.8 |

| 17:0 (anteiso) | 2.1 | 1.8 | 10.3 | 8.7 |

| 17:0 (iso) | 12.3 | 10.7 | 1.2 | 0.9 |

| 18:1 (Unsaturated) | - | - | 18.9 | 22.1 |

Data adapted from Chan, M., et al. (1971). Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia. Journal of bacteriology, 106(3), 876–881.[4][5] Note: The specific isomer of 14:1 was not identified in this study, but the significant presence in the psychrophile is noteworthy.

Table 2: Kinetic Parameters of a Representative Δ5-Desaturase

While specific kinetic data for a bacterial Δ5-desaturase acting on a C14 substrate is limited, data from a human fetal liver Δ5-desaturase provides an indication of the enzyme's affinity and turnover rate. It's important to note that bacterial enzymes may have different kinetic properties.

| Substrate | Apparent Km (μM) | Vmax (pmol·min⁻¹·mg⁻¹) |

| 20:3n-6 (Dihomo-γ-linolenic acid) | 3.9 | 9.1 |

Data adapted from Rodriguez, A., et al. (1998). Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects. The Journal of nutritional biochemistry, 9(10), 575-581.[6]

Experimental Protocols

The following protocols provide a framework for the heterologous expression of a candidate Δ5-desaturase and the subsequent analysis of the fatty acid profile to confirm its activity.

Heterologous Expression of Bacillus subtilis Δ5-Desaturase in Escherichia coli

This protocol is adapted from standard methods for recombinant protein expression in E. coli.[7]

-

Gene Amplification: Amplify the des gene from Bacillus subtilis genomic DNA using PCR with primers that add appropriate restriction sites for cloning.

-

Vector Ligation: Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes and ligate the des gene into the vector.

-

Transformation: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth:

-

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Expression at Low Temperature: To facilitate correct protein folding and membrane insertion of the desaturase, shift the culture to a lower temperature (e.g., 18-25°C) and continue incubation for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until further analysis.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of FAMEs from bacterial cells and their analysis by GC-MS.[8][9]

-

Saponification:

-

Resuspend the harvested cell pellet in a saponification reagent (e.g., 1.0 ml of 45g NaOH, 150ml methanol, and 150ml distilled water).

-

Heat the mixture in a sealed tube in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.

-

-

Methylation:

-

Cool the tubes and add a methylation reagent (e.g., 2 ml of 325ml 6.0N HCl and 275ml methanol).

-

Heat the sealed tubes at 80°C for 10 minutes.

-

-

Extraction:

-

Cool the tubes and add an extraction solvent (e.g., 1.25 ml of hexane:methyl tert-butyl ether, 1:1 v/v).

-

Mix thoroughly and then centrifuge to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean vial.

-

-

Sample Cleanup:

-

Add a wash solution (e.g., 3 ml of 10.8g NaOH in 900ml distilled water) to the organic phase.

-

Mix and centrifuge.

-

Transfer the upper organic phase to a new vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract onto a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that effectively separates the different FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).

-

Identify the FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

-

Visualization of Pathways and Workflows

Diagram 1: Overall Biosynthesis Pathway of this compound

Caption: Overview of the two-stage biosynthesis of this compound.

Diagram 2: Experimental Workflow for Desaturase Characterization

Caption: Step-by-step workflow for characterizing a candidate Δ5-desaturase.

Diagram 3: Logical Relationship of Electron Transfer in Desaturation

Caption: Electron flow to the Δ5-desaturase during the desaturation reaction.

References

- 1. A Bacillus subtilis gene induced by cold shock encodes a membrane phospholipid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bacillus subtilis Gene Induced by Cold Shock Encodes a Membrane Phospholipid Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 4. Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. gcms.cz [gcms.cz]

- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of cis-5-Tetradecenoic Acid in Mammalian Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of cis-5-Tetradecenoic acid's biological role in mammals. It is a 14-carbon monounsaturated fatty acid that has emerged as a key biomarker in certain metabolic disorders, most notably Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This document details its metabolic pathways, physiological effects, and the analytical methods used for its study. Particular attention is given to its role in mitochondrial dysfunction and its potential, though less defined, roles in cellular signaling and protein modification.

Introduction

This compound (C14:1n-9) is a monounsaturated omega-9 fatty acid. While not one of the most abundant fatty acids in mammalian tissues, its physiological and pathological significance has become increasingly apparent, primarily through its association with inherited metabolic diseases. Elevated levels of this fatty acid are a hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder of fatty acid beta-oxidation.[1][2] This accumulation is linked to the pathophysiology of the disease, including cardiomyopathy, myopathy, and liver dysfunction.[3][4] This guide will delve into the known biological activities of this compound, its metabolism, and its implications for disease, as well as provide detailed experimental methodologies for its analysis.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids is a critical diagnostic and research parameter. The following tables summarize the available quantitative data.

Table 1: Plasma Concentrations of this compound

| Condition | Analyte | Mean Concentration (µM) | Concentration Range (µM) | Matrix |

| VLCAD Deficiency | This compound | 50.0 | 14.3 - 84.0 | Blood |

Data sourced from a study on patients with Very long-chain acyl-CoA dehydrogenase deficiency (VLCAD).[1]

Table 2: Concentrations of this compound Used in In Vitro Mitochondrial Toxicity Studies

| Study Type | Concentration Range (µM) | Experimental Model | Observed Effects |

| Mitochondrial Bioenergetics | 10 - 60 | Isolated rat liver mitochondria | Decreased ADP-stimulated and uncoupled respiration, reduced mitochondrial membrane potential, induction of mitochondrial permeability transition. |

This range is described as "pathological concentrations" in studies investigating the toxic effects of fatty acids that accumulate in VLCAD deficiency.[5][6]

Metabolism and Physiological Effects

Metabolic Pathways

Under normal physiological conditions, this compound is metabolized through the mitochondrial fatty acid beta-oxidation pathway. However, in the context of VLCAD deficiency, this pathway is impaired, leading to its accumulation.

When beta-oxidation is compromised, alternative, typically minor, pathways such as omega-oxidation may become more active in an attempt to metabolize the excess fatty acid.

Caption: Metabolic pathways of this compound.

Mitochondrial Toxicity

A primary and well-documented biological effect of elevated this compound is mitochondrial dysfunction.[5][6] Studies using isolated mitochondria have demonstrated that "pathological concentrations" of this fatty acid can:

-

Inhibit Oxidative Phosphorylation: It decreases ADP-stimulated (State 3) and uncoupled respiration, indicating an inhibition of the electron transport chain.[7]

-

Uncouple the Proton Gradient: It can act as an uncoupler, dissipating the mitochondrial membrane potential necessary for ATP synthesis.[5]

-

Induce Mitochondrial Permeability Transition (MPT): It can trigger the opening of the MPT pore, a non-selective channel in the inner mitochondrial membrane, leading to mitochondrial swelling and release of pro-apoptotic factors.[6]

These effects contribute to the cellular energy deficit and tissue damage observed in VLCAD deficiency, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.

Caption: Effects of this compound on mitochondrial function.

Potential Roles in Signaling and Protein Modification

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While there is no direct evidence to date demonstrating that this compound is a specific agonist for any PPAR isoform, its accumulation in a state of metabolic dysregulation suggests a potential interaction with these pathways. Further research is warranted to explore whether this compound can modulate PPAR activity and, if so, the downstream consequences.

Protein Acylation

Protein acylation, the covalent attachment of a fatty acid to a protein, is a crucial post-translational modification that can affect protein localization, stability, and function. N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a well-known example. Given that this compound is also a 14-carbon fatty acid, it is conceivable that it could be a substrate for N-myristoyltransferase or other acyltransferases, potentially leading to the "mistaken" acylation of proteins. The functional consequences of incorporating an unsaturated fatty acid at these sites are unknown and represent an important area for future investigation.

Experimental Protocols

The accurate quantification of this compound is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis. Below is a generalized protocol for the analysis of total fatty acids in plasma.

Extraction and Derivatization of Fatty Acids from Plasma for GC-MS Analysis

Objective: To extract total fatty acids from plasma and derivatize them into fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Plasma sample

-

Internal Standard (e.g., heptadecanoic acid, C17:0)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Sample Preparation: To a glass centrifuge tube, add 100 µL of plasma. Add a known amount of internal standard.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex thoroughly for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution.

-

Vortex for another 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.

-

-

Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Transesterification to FAMEs:

-

Add 1 mL of 14% BF3-methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Allow the tube to cool to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of distilled water to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

-

Drying and Reconstitution:

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a GC vial.

-

Evaporate the hexane under a gentle stream of nitrogen and reconstitute in a known small volume of hexane (e.g., 100 µL).

-

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Parameters:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate to separate the FAMEs.

-

Carrier Gas: Helium.

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs, including the methyl ester of this compound, or full scan for qualitative analysis.

Caption: General workflow for GC-MS analysis of plasma fatty acids.

Conclusion and Future Directions

This compound is a significant biomarker for VLCAD deficiency, and its accumulation is directly implicated in the mitochondrial dysfunction that characterizes the disease. While its role as a mitochondrial toxin is well-established, its potential involvement in modulating signaling pathways such as PPAR and in the acylation of proteins remains largely unexplored. Future research should focus on:

-

Establishing a definitive concentration range for this compound in healthy mammalian plasma.

-

Investigating the direct interaction of this compound with PPARs and other nuclear receptors.

-

Identifying potential protein targets for acylation by this compound and elucidating the functional consequences.

A deeper understanding of these aspects will not only enhance our knowledge of the pathophysiology of VLCAD deficiency but may also reveal novel therapeutic targets for this and other related metabolic disorders.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disturbance of mitochondrial functions associated with permeability transition pore opening induced by cis-5-tetradecenoic and myristic acids in liver of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite accumulation in VLCAD deficiency markedly disrupts mitochondrial bioenergetics and Ca2+ homeostasis in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that Oxidative Disbalance and Mitochondrial Dysfunction are Involved in the Pathophysiology of Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Cis-5-Tetradecenoic Acid: An Endogenous Metabolite and Key Biomarker in Fatty Acid Oxidation Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that has garnered significant attention as an endogenous metabolite and a crucial biomarker for certain inherited metabolic disorders.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, metabolic fate, and pathophysiological significance, with a particular focus on its role in the diagnosis and understanding of long-chain fatty acid oxidation disorders. Additionally, this guide details the analytical methodologies for its quantification and explores its impact on mitochondrial function.

Data Presentation: Quantitative Levels in Health and Disease

The concentration of this compound and its corresponding acylcarnitine, tetradecenoylcarnitine (C14:1), are significantly altered in individuals with specific fatty acid oxidation disorders. Below are tables summarizing the reported levels in human plasma and dried blood spots.

| Analyte | Condition | Matrix | Concentration Range | Reference |

| C14:1 Acylcarnitine | VLCAD Deficiency (Newborn Screening) | Dried Blood Spot | >1 µmol/L (indicative) | [3] |

| VLCAD Deficiency (Confirmed Cases) | Dried Blood Spot | >1 µmol/L | [4] | |

| Carrier Status/Milder Phenotypes | Dried Blood Spot | <1 µmol/L | [3] | |

| Healthy Neonates (Cutoff) | Dried Blood Spot | <0.25 µmol/L | [4] | |

| This compound | Healthy Individuals | Plasma | < 1 µmol/L | [1] |

| VLCAD, LCHAD, MAD Deficiencies | Plasma | Elevated | [1] |

Table 1: Quantitative Data for C14:1 Acylcarnitine and this compound

Note: Quantitative data for free this compound in plasma of affected individuals is not extensively reported in ranges, but it is consistently described as elevated.

Biosynthesis and Metabolism

This compound is synthesized endogenously from saturated fatty acid precursors through a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[5] The key enzyme in the final step of its synthesis is Stearoyl-CoA Desaturase (SCD), which introduces a double bond at the delta-9 position of a saturated fatty acyl-CoA.[6][7][8][9]

Caption: Biosynthesis of this compound.

Pathophysiological Role in Fatty Acid Oxidation Disorders

In healthy individuals, this compound is a minor component of the total fatty acid pool. However, in individuals with certain long-chain fatty acid β-oxidation defects, its concentration, along with its acylcarnitine derivative, becomes significantly elevated.[1] This accumulation is a key diagnostic marker for:

-

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is the most prominent condition associated with elevated this compound.[1][10]

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Moderate elevations can be observed.[1]

-

Mitochondrial Trifunctional Protein (MTP) Deficiency: Similar to LCHAD deficiency, moderate increases may be present.

-

Multiple Acyl-CoA Dehydrogenase (MAD) Deficiency: Elevated levels can also be a feature of this disorder.[1]

The accumulation of this compound is not merely a biomarker but is also implicated in the pathophysiology of these disorders through its effects on mitochondrial function.[11][12]

Mitochondrial Dysfunction

Elevated levels of this compound have been shown to impair mitochondrial function through several mechanisms:

-

Decreased Mitochondrial Membrane Potential: It can disrupt the electrochemical gradient across the inner mitochondrial membrane.[11]

-

Reduced ATP Synthesis: By interfering with the electron transport chain, it leads to a decrease in cellular energy production.[11]

-

Inhibition of Electron Transport Chain Complexes: Specifically, it has been shown to decrease the activity of Complex I and Complex III of the electron transport chain.[12]

Caption: Signaling Pathway of Mitochondrial Dysfunction.

Diagnostic Utility

The measurement of this compound, primarily as its acylcarnitine derivative (C14:1), is a cornerstone of newborn screening programs for fatty acid oxidation disorders.[4] An elevated C14:1 level in a dried blood spot prompts further diagnostic evaluation.

Caption: Diagnostic Workflow for VLCAD Deficiency.

Experimental Protocols: Quantification of this compound

The gold standard for the quantification of this compound in biological matrices is gas chromatography-mass spectrometry (GC-MS).[13][14][15] The following is a generalized protocol for the analysis of total fatty acids in plasma.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma.

-

Internal Standard Addition: To a known volume of plasma (e.g., 50 µL), add an appropriate internal standard. A deuterated analog of a C17 or C19 fatty acid is commonly used for normalization.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) to isolate the total lipid fraction.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification (Hydrolysis): The extracted lipids are hydrolyzed to release free fatty acids from their esterified forms (triglycerides, phospholipids, etc.). This is typically achieved by heating with a methanolic sodium hydroxide or potassium hydroxide solution.[14]

-

Methylation (Derivatization): The free fatty acids are then converted to their more volatile methyl ester derivatives (FAMEs). This is commonly done by heating with a reagent such as boron trifluoride in methanol (BF3-methanol).[14]

-

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane or heptane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: An aliquot of the FAMEs extract is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., SP-2560 or equivalent), is used to achieve good separation of fatty acid isomers.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer can be operated in full scan mode to identify the fatty acids based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound methyl ester, characteristic ions would be monitored.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to that of the internal standard and referencing a calibration curve prepared with known concentrations of a certified this compound standard.

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

This compound is a pivotal endogenous metabolite whose significance extends from its fundamental role in lipid metabolism to its critical application in the diagnosis of severe inherited metabolic diseases. Its accumulation serves as a direct indicator of impaired long-chain fatty acid oxidation, and its cellular effects contribute to the pathophysiology of these conditions by inducing mitochondrial dysfunction. A thorough understanding of its biochemistry, metabolism, and the analytical methods for its detection is therefore essential for researchers, clinicians, and professionals in drug development who are focused on metabolic disorders and related therapeutic interventions. The continued investigation into the precise molecular interactions of this compound will undoubtedly provide further insights into the mechanisms of mitochondrial disease and may reveal new avenues for therapeutic strategies.

References

- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]

- 2. Determination of total fatty acids in plasma: this compound (C14:1 omega-9) in the diagnosis of long-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VLCAD [gmdi.org]

- 4. publications.aap.org [publications.aap.org]

- 5. agrilife.org [agrilife.org]

- 6. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Physeteric Acid: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physeteric acid, a monounsaturated fatty acid identified as (Z)-5-tetradecenoic acid, has a rich history intertwined with the whaling industry and early lipid chemistry. Initially isolated from whale oil, its significance has evolved from a simple constituent of marine lipids to a key metabolite in the study of certain inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of physeteric acid, detailed experimental protocols for its isolation and characterization, a summary of key quantitative data, and an exploration of its role in fatty acid metabolism, particularly in the context of Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

Discovery and History

Physeteric acid was first isolated and characterized in 1935 by Japanese chemists Yoshiyuki Toyama and Tomotaro Tsuchiya. Their pioneering work involved the meticulous separation of fatty acids from sardine and pilot whale oils. The name "physeteric acid" is derived from Physeter, the genus name for the sperm whale, a primary source of this fatty acid. Historically, sperm whale oil was a valuable commodity, prized for its use as a lubricant and illuminant.[1] The discovery of physeteric acid was a significant step in understanding the chemical composition of these commercially important marine oils.

Early research on physeteric acid was primarily focused on its chemical structure and its distribution in various marine animal fats. With the decline of the whaling industry and the advent of modern analytical techniques, the focus shifted towards its biochemical roles and its implications in human health.

Chemical and Physical Properties

Physeteric acid is a C14:1 monounsaturated fatty acid, meaning it has a 14-carbon chain with one double bond. The double bond is located at the fifth carbon from the carboxyl group and is in the cis or Z configuration.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₆O₂ | [2] |

| IUPAC Name | (Z)-tetradec-5-enoic acid | [2] |

| Molar Mass | 226.36 g/mol | [2] |

| Synonyms | 5-Tetradecenoic acid, Physeterate, Physoterate | [2] |

| Physical State | Solid | [2] |

Experimental Protocols

Historical Method of Isolation from Marine Oils (Based on early 20th-century techniques)

Objective: To isolate physeteric acid from whale oil.

Materials:

-

Whale oil (e.g., sperm whale or pilot whale oil)

-

Ethanolic potassium hydroxide solution

-

Hydrochloric acid or sulfuric acid

-

Lead acetate

-

Ethanol

-

Diethyl ether

-

Apparatus for saponification, acidification, filtration, and distillation

Methodology:

-

Saponification: The whale oil, which consists of wax esters and triglycerides, is heated with an excess of ethanolic potassium hydroxide solution. This process, known as saponification, hydrolyzes the esters to yield glycerol, fatty alcohols, and a mixture of potassium salts of fatty acids (soaps).

-

Acidification: The resulting soap solution is treated with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the fatty acid salts, liberating the free fatty acids, which are then extracted with a nonpolar solvent like diethyl ether.

-

Lead Salt Precipitation (Twitchell or Lead Salt-Alcohol Method): This is a classical method for separating saturated and unsaturated fatty acids. The mixture of free fatty acids is dissolved in ethanol and treated with a solution of lead acetate. The lead salts of saturated fatty acids are insoluble in cold ethanol and precipitate out, while the lead salts of unsaturated fatty acids remain in solution.

-

Filtration: The mixture is cooled and filtered to separate the precipitated lead salts of saturated fatty acids from the ethanolic solution containing the lead salts of unsaturated fatty acids.

-

Liberation of Unsaturated Fatty Acids: The filtrate containing the lead salts of unsaturated fatty acids is then treated with a mineral acid to liberate the free unsaturated fatty acids. These are subsequently extracted with diethyl ether.

-

Fractional Distillation: The resulting mixture of unsaturated fatty acids is then subjected to fractional distillation under reduced pressure to separate the fatty acids based on their chain length. The C14 fraction, containing physeteric acid, is collected.

-

Further Purification (Optional): Additional purification steps, such as repeated crystallizations at low temperatures, may be employed to obtain a purer sample of physeteric acid.

Modern Method of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analysis of physeteric acid content in biological samples is typically performed using GC-MS, which offers high sensitivity and specificity.

Objective: To quantify the amount of physeteric acid in a lipid sample.

Materials:

-

Lipid extract from the sample (e.g., whale blubber, plasma)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Methanol

-

Acetyl chloride or boron trifluoride in methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): The lipid extract is transesterified to convert the fatty acids into their more volatile methyl esters. This is typically achieved by heating the sample with a reagent like methanolic acetyl chloride or boron trifluoride in methanol.[2]

-

Extraction of FAMEs: After the reaction, the FAMEs are extracted into a nonpolar solvent such as hexane. The hexane layer is washed to remove any residual reagents and then dried over anhydrous sodium sulfate.

-

GC-MS Analysis: The hexane solution containing the FAMEs is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and polarity. The mass spectrometer then detects and identifies the individual FAMEs based on their mass spectra. Physeteric acid methyl ester is identified by its characteristic retention time and mass spectrum.

-

Quantification: The amount of physeteric acid is quantified by comparing the peak area of its methyl ester to that of a known amount of an internal standard.

Quantitative Data

The concentration of physeteric acid can vary significantly depending on the species and the specific tissue. The following table summarizes some reported quantitative data for 5-tetradecenoic acid in marine animals.

| Species | Tissue | Method of Analysis | Concentration of 5-Tetradecenoic Acid (% of total fatty acids) | Reference |

| Sperm Whale (Physeter macrocephalus) | Blubber | GC-MS | ~1-3% | [3] |

| Black Right Whale (Eubalaena glacialis) | Various blubber and organ oils | GC | Not explicitly quantified, but present | [2] |

Note: The exact percentage can vary based on the individual animal's diet, age, and health.

Biological Role and Metabolic Pathway

Physeteric acid, like other fatty acids, is an important source of energy. It is metabolized through the mitochondrial fatty acid beta-oxidation pathway. This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are then used to generate ATP.

Beta-Oxidation of Physeteric Acid

The beta-oxidation of physeteric acid follows the general pathway for monounsaturated fatty acids.

Role in Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

The clinical relevance of physeteric acid has been highlighted in the context of Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder. VLCAD is the enzyme responsible for the first step of beta-oxidation of long-chain fatty acids (those with 14 to 20 carbons).[4]

In individuals with VLCAD deficiency, the beta-oxidation of physeteric acid and other long-chain fatty acids is impaired. This leads to an accumulation of physeteroyl-CoA and its derivative, tetradecenoylcarnitine (C14:1-carnitine), in the blood and tissues.[5][6] The elevated levels of C14:1-carnitine are a key diagnostic marker for VLCAD deficiency in newborn screening programs.[4][7]

The accumulation of these unmetabolized fatty acids can lead to serious health problems, including cardiomyopathy, hypoglycemia, and muscle weakness, particularly during periods of fasting or illness when the body relies on fat for energy.[5]

References

- 1. Whale oil | Whale Oil | Refining, Uses, Production | Britannica [britannica.com]

- 2. icrwhale.org [icrwhale.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]

- 5. publications.aap.org [publications.aap.org]

- 6. babysfirsttest.org [babysfirsttest.org]

- 7. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]

The Role of cis-5-Tetradecenoic Acid in Mitochondrial Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that plays a significant role in mitochondrial fatty acid metabolism. Its presence and metabolism are of particular interest due to its association with certain inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, where it accumulates in tissues.[1] This technical guide provides a comprehensive overview of the function of this compound in mitochondrial fatty acid metabolism, with a focus on its impact on bioenergetics and the underlying enzymatic processes. The guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and inborn errors of metabolism.

Core Concepts: A Metabolic Hurdle in Beta-Oxidation

Standard mitochondrial beta-oxidation of fatty acids proceeds through a cycle of four key enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolysis. However, the presence of a cis double bond, as seen in this compound, presents a challenge to this pathway. The cis-5 double bond is not a substrate for the enzymes of conventional beta-oxidation, necessitating alternative enzymatic pathways for its complete degradation.

Impact on Mitochondrial Bioenergetics

The accumulation of this compound has been shown to have deleterious effects on mitochondrial function. While precise quantitative data from direct studies on isolated mitochondria are limited, existing research indicates a significant impairment of key bioenergetic parameters.

Table 1: Effects of this compound on Mitochondrial Function

| Parameter | Observation | Quantitative Data | Reference |

| Mitochondrial Respiration | Markedly impaired | Not specified | [2] |

| ATP Production | Decreased | Not specified | [2][3] |

| Mitochondrial Membrane Potential (ΔΨm) | Decreased/Compromised | Not specified | [2][3] |

| Ca2+ Retention Capacity | Strongly compromised | Not specified | [2] |

| Mitochondrial Permeability Transition (MPT) | Induced | Not specified | [2] |

Note: The available literature indicates a qualitative impact. Further research is needed to establish precise quantitative measurements.

Enzymatic Processing and Metabolic Fate

The metabolism of cis-5-tetradecenoyl-CoA, the activated form of this compound, is significantly slower than that of its saturated counterpart, myristoyl-CoA. This is due to the reduced efficiency of several key enzymes in the beta-oxidation pathway.

Table 2: Relative Enzyme Activity with cis-5-Enoyl-CoA Substrates

| Enzyme/Process | Substrate | Relative Activity vs. Saturated Acyl-CoA | Reference |

| Acyl-CoA Dehydrogenases | cis-5-Enoyl-CoAs | 10-44% | [4][5] |

| 3-Hydroxyacyl-CoA Dehydrogenase & 3-Ketoacyl-CoA Thiolase (combined) | 3-Hydroxy-cis-5-enoyl-CoAs | < 40% | [4][5] |

| One Cycle of Beta-Oxidation | cis-5-Enoyl-CoA | 15-25% | [4][5] |

The slower processing of cis-5-tetradecenoyl-CoA leads to its accumulation and the activation of alternative metabolic pathways.

Signaling Pathways and Logical Relationships

The metabolism of this compound involves a diversion from the classical beta-oxidation pathway. Evidence suggests the operation of a reduction pathway to bypass the metabolic block created by the cis-5 double bond.

The identification of 3-hydroxydodecanoate as a metabolite strongly supports the existence of a reduction pathway that circumvents the problematic cis-5 double bond.[6][7]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol is adapted from standard procedures for isolating functional mitochondria for metabolic assays.

Materials:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4, with 0.1% (w/v) BSA (fatty-acid free).

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Excise the liver and place it in ice-cold isolation buffer.

-

Mince the liver into small pieces and wash with isolation buffer to remove excess blood.

-

Homogenize the tissue in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer (5-10 strokes).

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without BSA.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode or a high-resolution respirometer.

Materials:

-

Isolated mitochondria (from Protocol 1).

-

Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.2.

-

Substrates: e.g., 5 mM pyruvate/2.5 mM malate, or 10 µM palmitoyl-carnitine/2.5 mM malate.

-

ADP solution (e.g., 500 µM).

-

Inhibitors: e.g., 1 µg/mL oligomycin, 1 µM FCCP, 1 µM rotenone, 1 µM antimycin A.

-

Oxygen electrode or high-resolution respirometer.

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen consumption (State 1).

-

Add the desired substrate(s) to initiate substrate-dependent respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis and measure State 3 respiration.

-

Add oligomycin to inhibit ATP synthase and measure State 4 (leak) respiration.

-

Add an uncoupler like FCCP to measure the maximal capacity of the electron transport chain.

-

Add respiratory chain inhibitors (rotenone for Complex I, antimycin A for Complex III) to confirm the source of oxygen consumption.

-

To test the effect of this compound, it can be added (typically as a CoA ester or pre-incubated with carnitine and CPT) as a substrate or co-incubated with other substrates.

Conclusion

This compound serves as a challenging substrate for mitochondrial beta-oxidation, leading to a significant reduction in metabolic flux and the engagement of alternative detoxification pathways. Its accumulation is associated with impaired mitochondrial bioenergetics, including decreased respiration, ATP production, and mitochondrial membrane potential, ultimately contributing to the pathophysiology of related metabolic disorders. Further research is warranted to precisely quantify these effects and to fully elucidate the intermediates and enzymes of the alternative metabolic pathways. This knowledge will be crucial for the development of therapeutic strategies for conditions involving the accumulation of this and other unusual fatty acids.

References

- 1. mdpi.com [mdpi.com]

- 2. Disturbance of mitochondrial functions associated with permeability transition pore opening induced by cis-5-tetradecenoic and myristic acids in liver of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Mitochondrial permeability transition and swelling can occur reversibly without inducing cell death in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 6. Oxidation of cis-5-unsaturated fatty acids in intact rat liver mitochondria: the operation of reduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of cis-5-unsaturated fatty acids in intact rat liver mitochondria: the operation of reduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 5-Tetradecenoic Acid in Campylobacter jejuni: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and potential physiological significance of 5-Tetradecenoic acid in the pathogenic bacterium Campylobacter jejuni. While not one of the most abundant fatty acids in this species, its presence is noteworthy and warrants further investigation for its potential role in bacterial survival, pathogenesis, and as a potential target for novel antimicrobial strategies. This document details current knowledge, presents available quantitative data, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Introduction: The Fatty Acid Landscape of Campylobacter jejuni

Campylobacter jejuni is a leading cause of bacterial gastroenteritis worldwide. Its ability to survive in diverse environments, from the avian gut to human hosts, is intrinsically linked to the composition and adaptability of its cellular membrane. The fatty acid profile of C. jejuni is a critical determinant of membrane fluidity, integrity, and the function of membrane-associated proteins. While the fatty acid composition of C. jejuni is often characterized by the presence of 19-carbon cyclopropane fatty acids, a variety of other saturated and unsaturated fatty acids contribute to its membrane architecture. Among these is 5-Tetradecenoic acid (C14:1Δ5), a monounsaturated fatty acid whose specific role in C. jejuni physiology is an emerging area of interest.

Occurrence and Quantitative Data

5-Tetradecenoic acid has been identified as a component of the cellular fatty acids in Campylobacter species. However, its relative abundance in C. jejuni appears to be lower compared to other species within the genus, such as Campylobacter cryaerophila, where tetradecenoic acid (14:1) is a more distinguishing feature.[1] The fatty acid composition of C. jejuni is known to be influenced by environmental factors, particularly temperature.[2][3] Changes in the fatty acid profile are a key mechanism for maintaining optimal membrane fluidity in response to thermal stress.

Limited quantitative data is available on the specific percentage of 5-Tetradecenoic acid in the total fatty acid profile of C. jejuni. The existing literature primarily focuses on the major fatty acid components. The table below summarizes the typical fatty acid composition of C. jejuni, highlighting the context in which 5-Tetradecenoic acid is found. It is important to note that variations between different strains and under different growth conditions are expected.

| Fatty Acid | Shorthand | Typical Percentage Range in C. jejuni | Reference |

| Myristic acid | C14:0 | 5 - 15% | General literature |

| 5-Tetradecenoic acid | C14:1Δ5 | Trace - Low % | [1] |

| Palmitic acid | C16:0 | 20 - 40% | General literature |

| Palmitoleic acid | C16:1 | 5 - 15% | General literature |

| Stearic acid | C18:0 | 1 - 5% | General literature |

| Oleic acid | C18:1 | 10 - 30% | [4] |

| Dihydrosterculic acid | C19:0cyc | 10 - 25% | [1][4] |

Note: The data presented are aggregated from multiple sources and represent a general profile. Specific percentages can vary significantly.

Biosynthesis of 5-Tetradecenoic Acid in C. jejuni

C. jejuni utilizes a type II fatty acid synthase (FASII) system for the de novo synthesis of fatty acids. This pathway involves a series of discrete, monofunctional enzymes. The biosynthesis of unsaturated fatty acids in bacteria can occur through two primary mechanisms: an anaerobic pathway and an aerobic, oxygen-dependent pathway. Given C. jejuni's microaerophilic nature, the specific mechanism for introducing the double bond at the 5th position of a 14-carbon acyl chain is not yet fully elucidated.

The general steps of the FASII pathway leading to the saturated precursor, Myristoyl-ACP (C14:0-ACP), are well-established. The introduction of the double bond would then be catalyzed by a specific desaturase enzyme. The identity of the enzyme responsible for the Δ5 desaturation of a C14 acyl carrier protein (ACP) substrate in C. jejuni remains to be experimentally confirmed.

Caption: Putative biosynthetic pathway of 5-Tetradecenoic acid in C. jejuni.

Potential Physiological Roles

The precise physiological functions of 5-Tetradecenoic acid in C. jejuni are not yet defined. However, based on the known roles of monounsaturated fatty acids in bacteria, several hypotheses can be proposed:

-

Membrane Fluidity and Homeostasis: The introduction of a cis-double bond into a fatty acyl chain disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity. This is a crucial adaptation to changes in temperature and other environmental stresses.

-

Membrane Protein Function: The lipid environment can significantly influence the conformation and activity of integral membrane proteins, such as transporters and components of the electron transport chain.

-

Cellular Signaling: In some bacteria, specific fatty acids or their derivatives can act as signaling molecules, influencing processes such as biofilm formation, virulence factor expression, and quorum sensing. Short-chain fatty acids have been shown to modulate the expression of determinants required for commensalism and virulence in C. jejuni.[5]

-

Host-Pathogen Interactions: The surface-exposed lipids of a pathogen can play a role in its interaction with host cells, including adhesion and invasion processes.

Caption: Postulated physiological roles of 5-Tetradecenoic acid in C. jejuni.

Experimental Protocols

The analysis of 5-Tetradecenoic acid in C. jejuni involves several key steps, from bacterial culture to instrumental analysis.

Bacterial Culture and Harvest

-

Culture Medium: C. jejuni can be grown on blood agar plates or in Brucella broth.

-

Incubation Conditions: Cultures should be incubated at 37°C or 42°C under microaerobic conditions (typically 5% O₂, 10% CO₂, and 85% N₂).

-

Harvesting: Bacterial cells are harvested by centrifugation at the desired growth phase (e.g., mid-logarithmic or stationary phase). The cell pellet is then washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from bacterial cells.

-

Resuspend the washed cell pellet in a known volume of phosphate buffer.

-

Add methanol and chloroform in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v buffer:methanol:chloroform).

-

Agitate the mixture vigorously and incubate at room temperature with shaking.

-

Induce phase separation by adding chloroform and water.

-

Centrifuge to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

-

Resuspend the dried lipid extract in a known volume of a reagent containing methanol and a catalyst (e.g., 2.5% H₂SO₄ in methanol or 0.5 M KOH in methanol).

-

Heat the mixture in a sealed tube (e.g., at 80°C for 1 hour) to facilitate the transesterification reaction.

-

After cooling, add water and extract the FAMEs into an organic solvent such as hexane.

-

The hexane layer containing the FAMEs is collected and may be concentrated before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the separation, identification, and quantification of FAMEs.

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification by comparing mass spectra to a library (e.g., NIST). Selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity and specificity.

-

Quantification: For absolute quantification, a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons like C17:0, which is not typically found in C. jejuni) is added to the sample before extraction. A calibration curve is generated using standards of 5-Tetradecenoic acid methyl ester.

Caption: General experimental workflow for the analysis of 5-Tetradecenoic acid.

Implications for Drug Development

The enzymes of the FASII pathway are attractive targets for the development of novel antibacterial agents because they are essential for bacterial viability and are structurally distinct from their mammalian fatty acid synthase (FASI) counterparts. While the specific desaturase responsible for 5-Tetradecenoic acid synthesis in C. jejuni has not yet been identified, its discovery could open up new avenues for targeted drug design. Inhibiting the production of specific unsaturated fatty acids could disrupt membrane integrity and function, potentially leading to bacterial growth inhibition or death.

Conclusion and Future Directions

The presence of 5-Tetradecenoic acid in Campylobacter jejuni is an established fact, yet many aspects of its biology remain to be explored. Future research should focus on:

-

Quantitative analysis: Determining the precise abundance of 5-Tetradecenoic acid in various C. jejuni strains and under a range of physiologically relevant conditions (e.g., different temperatures, oxygen tensions, and nutrient availability).

-

Biosynthetic pathway elucidation: Identifying and characterizing the specific desaturase enzyme(s) responsible for the synthesis of 5-Tetradecenoic acid.

-

Functional characterization: Investigating the specific roles of this fatty acid in membrane fluidity, stress response, virulence, and host-pathogen interactions through the construction and analysis of targeted gene deletion mutants.

A deeper understanding of the role of 5-Tetradecenoic acid in the physiology of C. jejuni could provide valuable insights into the survival and pathogenesis of this important human pathogen and may reveal novel targets for therapeutic intervention.

References

- 1. Differentiation of Campylobacter and Campylobacter-like organisms by cellular fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature-dependent membrane fatty acid and cell physiology changes in coccoid forms of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbiota-Derived Short-Chain Fatty Acids Modulate Expression of Campylobacter jejuni Determinants Required for Commensalism and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of cis-5-Tetradecenoic Acid in Long-Chain Fatty Acid Oxidation Disorders: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy, particularly during periods of fasting or increased metabolic demand.[1][2] These disorders can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver dysfunction.[2][3] Among the various biomarkers used for the diagnosis and monitoring of LC-FAODs, cis-5-Tetradecenoic acid has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of the relationship between this compound and LC-FAODs, with a focus on its role as a diagnostic marker and its contribution to the pathophysiology of these disorders. This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

This compound as a Biomarker in Long-Chain Fatty Acid Oxidation Disorders

The diagnosis of LC-FAODs relies heavily on the analysis of acylcarnitine profiles in blood spots or plasma using tandem mass spectrometry (MS/MS).[3] In this context, the acylcarnitine ester of this compound, known as tetradecenoylcarnitine (C14:1), is a key biomarker, particularly for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[3][4][5][6]

Quantitative Data on C14:1 Acylcarnitine Levels

The concentration of C14:1 acylcarnitine is significantly elevated in individuals with VLCAD deficiency. The following table summarizes the typical C14:1 levels observed in different populations.

| Condition | C14:1 Acylcarnitine Level (μmol/L) | Reference |

| VLCAD Deficiency (Strongly Suggestive) | > 1.0 | [1][6][7] |

| VLCAD Deficiency (Suggestive) | > 0.8 | [7] |

| Asymptomatic/Mild VLCAD Deficiency | Can be low or undetectable | [8] |

| Healthy Individuals (Fasting) | May show mild elevation | [4] |

| LCHAD/TFP and MAD Deficiencies | Mild elevation may be observed | [8] |

To improve the diagnostic accuracy and reduce false-positive results, ratios of different acylcarnitines are often used.

| Ratio | Significance | Reference |

| C14:1 / C2 (Acetylcarnitine) | Used as a secondary marker in newborn screening | [5] |

| C14:1 / C12:1 | Helps distinguish VLCAD deficiency from physiologic fasting | [4] |